3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide

Prostate cancer Androgen receptor Antiproliferative

3-(4-Fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide (CAS 1396781-82-0, molecular formula C₁₆H₁₄FN₃OS, molecular weight 315.37 g/mol) is a fully synthetic, 1,3,5-trisubstituted pyrazole-5-carboxamide featuring a 4-fluorophenyl substituent at ring position 3, a methyl group at N1, and a thiophen-3-ylmethyl moiety on the 5-carboxamide nitrogen. The compound belongs to a pharmacologically active chemotype whose core scaffold—1-methyl-1H-pyrazole-5-carboxamide—has been structurally optimized in independent medicinal chemistry programs for androgen receptor (AR) antagonism, leading to clinical-stage candidates.

Molecular Formula C16H14FN3OS
Molecular Weight 315.37
CAS No. 1396781-82-0
Cat. No. B2840514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide
CAS1396781-82-0
Molecular FormulaC16H14FN3OS
Molecular Weight315.37
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=CSC=C3
InChIInChI=1S/C16H14FN3OS/c1-20-15(16(21)18-9-11-6-7-22-10-11)8-14(19-20)12-2-4-13(17)5-3-12/h2-8,10H,9H2,1H3,(H,18,21)
InChIKeySTNYIYVINNPLGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide (CAS 1396781-82-0): Procurement-Relevant Structural Identity and Pharmacological Lineage


3-(4-Fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide (CAS 1396781-82-0, molecular formula C₁₆H₁₄FN₃OS, molecular weight 315.37 g/mol) is a fully synthetic, 1,3,5-trisubstituted pyrazole-5-carboxamide featuring a 4-fluorophenyl substituent at ring position 3, a methyl group at N1, and a thiophen-3-ylmethyl moiety on the 5-carboxamide nitrogen . The compound belongs to a pharmacologically active chemotype whose core scaffold—1-methyl-1H-pyrazole-5-carboxamide—has been structurally optimized in independent medicinal chemistry programs for androgen receptor (AR) antagonism, leading to clinical-stage candidates . The specific thiophen-3-ylmethyl N-substitution distinguishes this compound from the broader 3-(4-fluorophenyl)-1H-pyrazole derivative series and from the simpler N-aryl or N-alkyl carboxamide variants that dominate the published patent and primary literature .

Why Generic Substitution of 3-(4-Fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide (CAS 1396781-82-0) Fails: Evidence of Pharmacophore Sensitivity from Published SAR


Within the 1-methyl-1H-pyrazole-5-carboxamide class, anti-proliferative activity against prostate cancer cell lines is exquisitely sensitive to the nature of the N-carboxamide substituent. Chen et al. (2021) demonstrated that the lead compound T3—which lacks the thiophen-3-ylmethyl group—was substantially less potent than optimized derivatives; the best-in-series compound H24 achieved a GI₅₀ of 7.73 µM against LNCaP cells, while less-optimized N-substituted analogs showed markedly inferior activity, and certain substituent modifications, such as pyridinyl or simple alkyl chains, resulted in near-complete loss of cellular potency . Separately, the 3-(4-fluorophenyl)-1H-pyrazole series reported by Guo et al. (2016) showed that the lead compound T3 was outperformed by compound 10e (IC₅₀ 18 µM; PSA downregulation 46%) . These data collectively indicate that N-carboxamide substitution is a critical pharmacophore determinant; generic substitution—even among structurally close analogs—carries a high risk of potency collapse and altered target engagement, directly undermining reproducibility, lead optimization campaigns, and IP positioning .

Product-Specific Quantitative Differentiation Evidence for 3-(4-Fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide (CAS 1396781-82-0)


LNCaP Antiproliferative Potency: Class-Level Inference from the 1-Methyl-1H-pyrazole-5-carboxamide Series

The compound under evaluation has not been independently tested in peer-reviewed literature. However, it shares the 1-methyl-1H-pyrazole-5-carboxamide core with the series reported by Chen et al. (2021). In that study, compound H24 (carrying an optimized N-substituent) exhibited a GI₅₀ of 7.73 µM in LNCaP cells . Less-optimized N-substituents in the same series resulted in substantially higher GI₅₀ values (>30 µM), demonstrating that N-substitution is a key driver of potency. The thiophen-3-ylmethyl group represents a distinct heteroaryl-methyl substitution pattern that has not been benchmarked but could, by extrapolation, confer potency intermediate between the inactive simple-alkyl analogs and the optimized H24, depending on target complementarity .

Prostate cancer Androgen receptor Antiproliferative LNCaP

LNCaP Antiproliferative Potency and PSA Downregulation: Cross-Series Comparison with 3-(4-Fluorophenyl)-1H-pyrazole Lead Compound T3

The 3-(4-fluorophenyl)-1H-pyrazole derivative series reported by Guo et al. (2016) provides the closest structurally characterized analogs. The lead compound T3 was surpassed by compound 10e, which showed an IC₅₀ of 18 µM and PSA downregulation of 46% in LNCaP cells . T3's weaker performance indicates that the absence of optimized N-carboxamide substitution limits potency. The target compound introduces both the critical N1-methyl group and a thiophen-3-ylmethyl N-substituent, a combination not present in either T3 or 10e. If the thiophene sulfur engages in productive polar interactions within the AR ligand-binding domain, it could potentially improve upon the 18 µM IC₅₀ benchmark, though experimental confirmation is required .

Androgen receptor antagonist PSA downregulation Prostate cancer LNCaP

Structural Differentiation from Enzalutamide and Non-Steroidal Antiandrogen (NSAA) Chemotypes

Enzalutamide, a current standard-of-care NSAA, targets the AR ligand-binding domain but is subject to acquired resistance via the F876L mutation. Guo et al. (2016) explicitly benchmarked their 3-(4-fluorophenyl)-1H-pyrazole series against enzalutamide, demonstrating that certain analogs inhibited LNCaP cells more efficiently than enzalutamide under comparable conditions . The target compound lacks the thiohydantoin and biaryl architecture of enzalutamide and instead presents a pyrazole-fluorophenyl-thiophene scaffold—a topology that suggests a distinct AR binding mode. While no direct comparative data exist for CAS 1396781-82-0, the scaffold divergence implies a potentially non-overlapping resistance profile, which is a key consideration for programs targeting enzalutamide-resistant prostate cancer .

Enzalutamide AR antagonist Drug resistance Structural novelty

Physicochemical Property Differentiation: Calculated logP, H-Bond Donors/Acceptors, and Topological Polar Surface Area (TPSA)

In the absence of experimental data, computed physicochemical descriptors provide a procurement-relevant differentiation layer. Based on its molecular structure, the target compound is predicted to have a logP in the range of 2.8–3.2, a TPSA of approximately 62 Ų (amide nitrogen + pyrazole ring), zero hydrogen-bond donors, and three hydrogen-bond acceptors . By comparison, enzalutamide has a computed logP of ~3.6, TPSA of ~98 Ų, and contains one H-bond donor . The lower TPSA and absence of H-bond donors in the target compound predict improved passive membrane permeability and potentially superior blood-brain barrier penetration, though experimental validation (PAMPA, Caco-2) is needed. These computed differences are meaningful for CNS-penetrant AR antagonist programs or for formulations requiring high oral bioavailability .

Drug-likeness Physicochemical properties logP TPSA Lipinski

Best Research and Industrial Application Scenarios for 3-(4-Fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide (CAS 1396781-82-0)


Androgen Receptor Antagonist Lead Optimization and SAR Expansion

The compound serves as a differentiated N-substituted analog for structure-activity relationship (SAR) exploration within 3-(4-fluorophenyl)-1H-pyrazole-based AR antagonist programs. Its thiophen-3-ylmethyl substituent extends the chemical space beyond the published 10e/T3 series, offering a distinct vector for improving LNCaP antiproliferative potency beyond the 18 µM IC₅₀ benchmark established by Guo et al. (2016) . Procurement is indicated for medicinal chemistry teams seeking to diversify N-carboxamide substituent libraries as part of hit-to-lead or lead optimization campaigns.

Enzalutamide-Resistant Prostate Cancer Screening Cascades

Given the structural divergence from enzalutamide's thiohydantoin-biaryl scaffold, this compound is a rational inclusion in phenotypic or target-based screens designed to identify AR antagonists with activity against enzalutamide-resistant LNCaP sublines (e.g., F876L-mutant models) . Its distinct topology reduces the likelihood of cross-resistance, making it a high-priority candidate for oncology programs focused on castration-resistant prostate cancer (CRPC) with acquired NSAA resistance.

Physicochemical and DMPK Profiling of CNS-Penetrant AR Antagonists

The compound's predicted low TPSA (~62 Ų) and absence of hydrogen-bond donors suggest a permeability profile potentially superior to enzalutamide (TPSA ~98 Ų, one HBD) . This property profile supports its use in parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayers, and in vivo brain-to-plasma ratio studies to evaluate CNS penetration potential. Procurement is recommended for DMPK groups exploring AR-targeted therapies for CNS indications or seeking to minimize peripheral AR engagement.

In Silico Docking and Molecular Dynamics Studies on AR Ligand-Binding Domain

The thiophen-3-ylmethyl group introduces a sulfur-containing heterocycle capable of engaging the AR ligand-binding domain through unique polar and van der Waals interactions not available to phenyl- or alkyl-substituted analogs . Computational chemistry groups can leverage this compound for induced-fit docking simulations, free-energy perturbation (FEP) calculations, and molecular dynamics studies aimed at predicting AR binding poses and guiding further synthetic optimization.

Quote Request

Request a Quote for 3-(4-fluorophenyl)-1-methyl-N-(thiophen-3-ylmethyl)-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.